molecular formula C24H33NO5 B1664442 Methyl 7-(2-(4-morpholinyl)-3-oxo-5-(phenylmethoxy)cyclopentyl)-5-heptenoate CAS No. 74480-27-6

Methyl 7-(2-(4-morpholinyl)-3-oxo-5-(phenylmethoxy)cyclopentyl)-5-heptenoate

Cat. No. B1664442
CAS RN: 74480-27-6
M. Wt: 415.5 g/mol
InChI Key: PVCQTYFGMDYGPQ-ICQAIBQQSA-N
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Description

AH 19437 is a prostanoid receptor.

Scientific Research Applications

Synthesis Applications

Methyl 7-(2-(4-morpholinyl)-3-oxo-5-(phenylmethoxy)cyclopentyl)-5-heptenoate has been involved in various synthesis applications. For instance, it has been used in the synthesis of new pyrimidine and pyrimidine-like derivatives, which are structurally similar to glutamate (Flores et al., 2013). Additionally, its derivatives have been synthesized for the evaluation of antiplatelet activities, particularly in the context of ADP-induced platelet aggregation (Morris et al., 1993).

Biological Evaluation

It has also been used in biological evaluations, such as in the synthesis of morphine fragments for potential medical applications (Chen‐Yu Cheng et al., 1997). This demonstrates its versatility in the synthesis of compounds with potential pharmacological benefits.

Material Science

In the field of material science, this compound has contributed to the preparation of polymers with unique properties. For instance, it was used in the synthesis of star-branched polymers with cyclotriphosphazene cores, showcasing its utility in advanced polymer synthesis (Chang et al., 1994).

Insecticide Development

Moreover, derivatives of this compound have been explored for their insecticidal properties, particularly against aphids, demonstrating its potential application in agricultural sciences (Bakhite et al., 2014).

properties

CAS RN

74480-27-6

Product Name

Methyl 7-(2-(4-morpholinyl)-3-oxo-5-(phenylmethoxy)cyclopentyl)-5-heptenoate

Molecular Formula

C24H33NO5

Molecular Weight

415.5 g/mol

IUPAC Name

methyl (Z)-7-[(1R,2R,5S)-2-morpholin-4-yl-3-oxo-5-phenylmethoxycyclopentyl]hept-5-enoate

InChI

InChI=1S/C24H33NO5/c1-28-23(27)12-8-3-2-7-11-20-22(30-18-19-9-5-4-6-10-19)17-21(26)24(20)25-13-15-29-16-14-25/h2,4-7,9-10,20,22,24H,3,8,11-18H2,1H3/b7-2-/t20-,22-,24+/m0/s1

InChI Key

PVCQTYFGMDYGPQ-ICQAIBQQSA-N

Isomeric SMILES

COC(=O)CCC/C=C\C[C@H]1[C@H](CC(=O)[C@@H]1N2CCOCC2)OCC3=CC=CC=C3

SMILES

COC(=O)CCCC=CCC1C(CC(=O)C1N2CCOCC2)OCC3=CC=CC=C3

Canonical SMILES

COC(=O)CCCC=CCC1C(CC(=O)C1N2CCOCC2)OCC3=CC=CC=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AH 19437
AH-19437
methyl 7-(2-(4-morpholinyl)-3-oxo-5-(phenylmethoxy)cyclopentyl)-5-heptenoate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 7-(2-(4-morpholinyl)-3-oxo-5-(phenylmethoxy)cyclopentyl)-5-heptenoate
Reactant of Route 2
Methyl 7-(2-(4-morpholinyl)-3-oxo-5-(phenylmethoxy)cyclopentyl)-5-heptenoate
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Methyl 7-(2-(4-morpholinyl)-3-oxo-5-(phenylmethoxy)cyclopentyl)-5-heptenoate
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Methyl 7-(2-(4-morpholinyl)-3-oxo-5-(phenylmethoxy)cyclopentyl)-5-heptenoate
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Methyl 7-(2-(4-morpholinyl)-3-oxo-5-(phenylmethoxy)cyclopentyl)-5-heptenoate
Reactant of Route 6
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Methyl 7-(2-(4-morpholinyl)-3-oxo-5-(phenylmethoxy)cyclopentyl)-5-heptenoate

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